molecular formula C6H8N2O B6284484 1H,4H,5H,6H-cyclopenta[c]pyrazol-4-ol CAS No. 1432373-29-9

1H,4H,5H,6H-cyclopenta[c]pyrazol-4-ol

Cat. No. B6284484
CAS RN: 1432373-29-9
M. Wt: 124.1
InChI Key:
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Description

1H,4H,5H,6H-cyclopenta[c]pyrazol-4-ol, also known as CP-4-ol, is a heterocyclic compound with a ring structure containing five carbon atoms and one nitrogen atom. It is an important intermediate in the synthesis of many organic compounds and is used in a variety of scientific research applications. CP-4-ol is a versatile compound that has been used for many years in the pharmaceutical and chemical industries.

Mechanism of Action

1H,4H,5H,6H-cyclopenta[c]pyrazol-4-ol is an important intermediate in the synthesis of many organic compounds. The mechanism of action of 1H,4H,5H,6H-cyclopenta[c]pyrazol-4-ol involves the formation of a five-membered ring structure, which is stabilized by resonance. The nitrogen atom in the ring acts as a nucleophile, attacking the carbonyl group of the aldehyde or ketone, resulting in a Mannich reaction or aldol condensation, depending on the reaction conditions.
Biochemical and Physiological Effects
1H,4H,5H,6H-cyclopenta[c]pyrazol-4-ol has been studied for its biochemical and physiological effects. Studies have shown that 1H,4H,5H,6H-cyclopenta[c]pyrazol-4-ol can interact with various enzymes and receptors in the body, resulting in changes in the activity of these molecules. It has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

1H,4H,5H,6H-cyclopenta[c]pyrazol-4-ol is a versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize and can be used as a reactant in a variety of organic reactions. However, it is important to note that 1H,4H,5H,6H-cyclopenta[c]pyrazol-4-ol is a highly reactive compound and should be handled with care in the laboratory.

Future Directions

The potential applications of 1H,4H,5H,6H-cyclopenta[c]pyrazol-4-ol are vast and there are many future directions for research. These include the use of 1H,4H,5H,6H-cyclopenta[c]pyrazol-4-ol in the synthesis of novel pharmaceuticals, the development of new catalysts based on 1H,4H,5H,6H-cyclopenta[c]pyrazol-4-ol, and the study of its biochemical and physiological effects. Additionally, 1H,4H,5H,6H-cyclopenta[c]pyrazol-4-ol could be used as a reactant in a variety of organic reactions, such as the Heck reaction and the Suzuki reaction. Finally, 1H,4H,5H,6H-cyclopenta[c]pyrazol-4-ol could be used in the development of new materials, such as polymers, that could be used in a variety of applications.

Synthesis Methods

1H,4H,5H,6H-cyclopenta[c]pyrazol-4-ol can be synthesized through several different methods. The most common method is the Mannich reaction, which involves the reaction of an aldehyde, an amine, and a carbonyl compound to form a product containing the 1H,4H,5H,6H-cyclopenta[c]pyrazol-4-ol ring structure. Other methods of synthesis include the use of a Grignard reagent or an aldol condensation.

Scientific Research Applications

1H,4H,5H,6H-cyclopenta[c]pyrazol-4-ol is used in a variety of scientific research applications. It is used as a building block in the synthesis of organic compounds and is also used as a reactant in many organic reactions. It has been used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. 1H,4H,5H,6H-cyclopenta[c]pyrazol-4-ol is also used as a catalyst in a variety of reactions, such as the Heck reaction and the Suzuki reaction.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1H,4H,5H,6H-cyclopenta[c]pyrazol-4-ol involves the reaction of cyclopentanone with hydrazine hydrate to form 1,2-dihydropyrazine. This intermediate is then oxidized to form the desired product.", "Starting Materials": [ "Cyclopentanone", "Hydrazine hydrate", "Oxidizing agent (e.g. hydrogen peroxide, sodium hypochlorite)" ], "Reaction": [ "Step 1: Cyclopentanone is reacted with hydrazine hydrate in the presence of a catalyst (e.g. acetic acid) to form 1,2-dihydropyrazine.", "Step 2: The 1,2-dihydropyrazine intermediate is then oxidized using an oxidizing agent (e.g. hydrogen peroxide, sodium hypochlorite) to form 1H,4H,5H,6H-cyclopenta[c]pyrazol-4-ol.", "Step 3: The product is purified using standard techniques such as recrystallization or column chromatography." ] }

CAS RN

1432373-29-9

Product Name

1H,4H,5H,6H-cyclopenta[c]pyrazol-4-ol

Molecular Formula

C6H8N2O

Molecular Weight

124.1

Purity

95

Origin of Product

United States

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